molecular formula C25H22N2O B10988468 2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Cat. No.: B10988468
M. Wt: 366.5 g/mol
InChI Key: VZCPQTWYSSKUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex organic compound that features a biphenyl group and a tetrahydropyridoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Synthesis of the Tetrahydropyridoindole Moiety: This can be achieved through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde in the presence of an acid catalyst.

    Coupling of the Two Moieties: The final step involves coupling the biphenyl group with the tetrahydropyridoindole moiety through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

    Oxidation: Biphenyl carboxylic acids or ketones.

    Reduction: Biphenyl alcohols.

    Substitution: Halogenated or aminated biphenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of the tetrahydro-2H-pyrido[4,3-b]indole framework demonstrate significant biological activities, particularly as inhibitors of the enzyme cyclic GMP-AMP synthase (cGAS). This enzyme plays a critical role in immune responses, making its inhibitors potential candidates for treating autoimmune diseases by modulating immune system activity. Additionally, compounds with similar structures have been investigated for their neuroprotective effects and applications in neurodegenerative disorders.

Synthetic Methods

The synthesis of 2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multi-step synthetic routes that allow for high-yield production. These synthetic methods often include:

  • Formation of the biphenyl moiety : Utilizing cross-coupling reactions.
  • Synthesis of the tetrahydropyridoindole unit : Employing cyclization techniques.
  • Linkage through ethanone : Utilizing condensation reactions.

These steps are crucial for constructing the target compound efficiently.

Applications in Drug Development

The unique structural features of this compound lend themselves to several applications in drug development:

cGAS Inhibitors

Studies have focused on the binding affinity of This compound with cGAS. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to evaluate binding interactions. These studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic use against autoimmune diseases.

Neuroprotective Agents

Given its structural similarity to known neuroprotective compounds, this molecule is being explored for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary studies suggest it may enhance neuronal survival and function under stress conditions.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(biphenyl-4-yl)ethanone: Lacks the tetrahydropyridoindole moiety.

    1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone: Lacks the biphenyl group.

    Biphenyl derivatives: Compounds with variations in the substituents on the biphenyl rings.

Uniqueness

The uniqueness of 2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone lies in its combination of the biphenyl and tetrahydropyridoindole moieties. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-(Biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl moiety linked to a tetrahydro-pyridoindole structure. Its molecular formula is C21H22N2C_{21}H_{22}N_2 with a molecular weight of approximately 314.42 g/mol. The compound's structure can be represented as follows:

Structure C21H22N2\text{Structure }\text{C}_{21}\text{H}_{22}\text{N}_{2}

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may act as a selective down-regulator of estrogen receptors (ER), which are critical in the growth of certain hormone-dependent cancers such as breast and ovarian cancer. By inhibiting ER signaling pathways, these compounds can reduce tumor proliferation and induce apoptosis in cancer cells .
  • Case Studies : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of ER-positive breast cancer cells by promoting proteasomal degradation of ERα .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of the compound. Preliminary studies suggest:

  • Mechanism : The tetrahydro-pyridoindole framework may interact with neuroreceptors or modulate neurotransmitter levels, offering protective effects against neurodegenerative diseases .
  • Research Findings : A study demonstrated that similar compounds could enhance cognitive function in animal models by improving synaptic plasticity .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

ParameterValue
BioavailabilityModerate
Half-lifeApproximately 20 hours
MetabolismHepatic
ExcretionRenal

The compound demonstrates favorable absorption characteristics and penetrates the blood-brain barrier effectively .

Safety and Toxicology

Toxicological assessments are essential for determining the safety profile:

  • Acute Toxicity : Initial studies indicate low acute toxicity; however, long-term effects remain to be fully characterized.
  • Side Effects : Common side effects observed in related compounds include gastrointestinal disturbances and mild central nervous system effects .

Properties

Molecular Formula

C25H22N2O

Molecular Weight

366.5 g/mol

IUPAC Name

2-(4-phenylphenyl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C25H22N2O/c28-25(16-18-10-12-20(13-11-18)19-6-2-1-3-7-19)27-15-14-24-22(17-27)21-8-4-5-9-23(21)26-24/h1-13,26H,14-17H2

InChI Key

VZCPQTWYSSKUJG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.